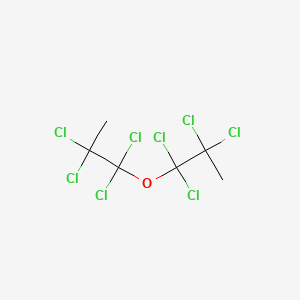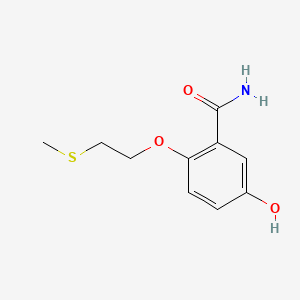
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is a complex organic compound with the molecular formula C10H13NO3S It contains a benzamide core with additional functional groups, including a hydroxyl group, an ether linkage, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- typically involves multiple steps, starting from readily available precursors. One common approach is to start with a substituted benzene derivative, which undergoes nitration, reduction, and subsequent functional group modifications to introduce the hydroxyl, ether, and methylthio groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nitration of the aromatic ring introduces a nitro group.
Scientific Research Applications
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The hydroxyl and ether groups may participate in hydrogen bonding or other interactions with biological molecules, while the methylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the additional functional groups.
5-Hydroxybenzamide: Contains a hydroxyl group but lacks the ether and methylthio groups.
2-(Methylthio)ethoxybenzamide: Contains the ether and methylthio groups but lacks the hydroxyl group.
Uniqueness
Benzamide, 5-hydroxy-2-(2-(methylthio)ethoxy)- is unique due to the combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler benzamide derivatives.
Properties
CAS No. |
24570-07-8 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-hydroxy-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C10H13NO3S/c1-15-5-4-14-9-3-2-7(12)6-8(9)10(11)13/h2-3,6,12H,4-5H2,1H3,(H2,11,13) |
InChI Key |
WRQNMMMSAXJNRP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



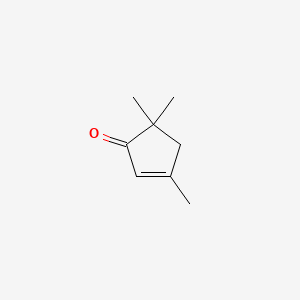
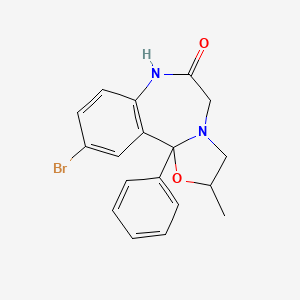
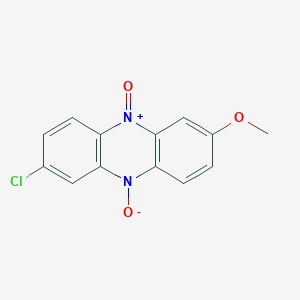
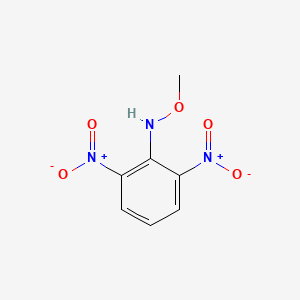

![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)

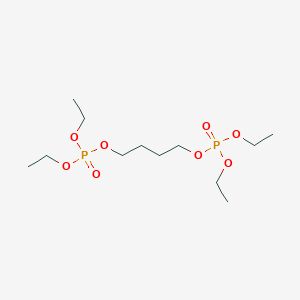
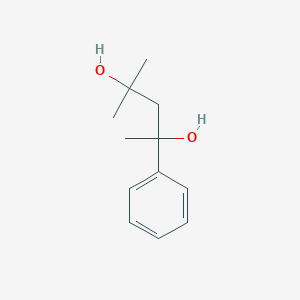
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)

